7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde
Overview
Description
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a benzothiadiazole derivative characterized by the presence of both bromine and aldehyde functional groups . This compound is known for its unique chemical structure, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by formylation. One common method includes the use of 4,7-dibromobenzo[d][1,2,3]thiadiazole as a starting material, which undergoes a reaction with morpholine and triethylamine in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Stille coupling.
Condensation Reactions: The aldehyde group can participate in Aldol condensation reactions to form carbon-carbon double bonds.
Common Reagents and Conditions
Stille Coupling: Typically involves the use of organotin reagents and palladium catalysts under inert atmosphere conditions.
Aldol Condensation: Requires the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of organic compounds and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde involves its ability to participate in electron donor-acceptor interactions. This property makes it useful in applications such as photovoltaics and fluorescent sensors . The molecular targets and pathways involved are primarily related to its interaction with other chemical species through its bromine and aldehyde functional groups.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both bromine and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPNJVAWKCZEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071224-34-4 | |
Record name | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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